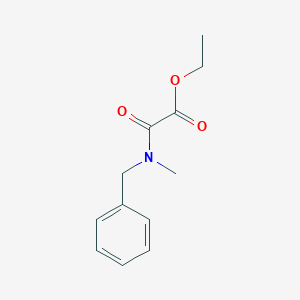

Ethyl N-benzyl-N-methyloxamate

Descripción

Ethyl N-benzyl-N-methyloxamate is a substituted oxamate ester characterized by a benzyl group and a methyl group attached to the nitrogen atom of the oxamate backbone, with an ethyl ester moiety at the carboxylate position. Oxamates are structurally related to oxamic acid, a known inhibitor of lactate dehydrogenase (LDH), and their derivatives are often explored for enzyme inhibition, medicinal chemistry, and organic synthesis applications. Ethyl N-benzyl-N-methyloxamate is typically synthesized via condensation reactions between substituted amines and ethyl oxalyl chloride, followed by purification through recrystallization or chromatography .

Propiedades

Número CAS |

128429-34-5 |

|---|---|

Fórmula molecular |

C12H15NO3 |

Peso molecular |

221.25 g/mol |

Nombre IUPAC |

ethyl 2-[benzyl(methyl)amino]-2-oxoacetate |

InChI |

InChI=1S/C12H15NO3/c1-3-16-12(15)11(14)13(2)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |

Clave InChI |

XYKZEJYMLKSOGC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)N(C)CC1=CC=CC=C1 |

SMILES canónico |

CCOC(=O)C(=O)N(C)CC1=CC=CC=C1 |

Otros números CAS |

128429-34-5 |

Sinónimos |

EBMO ethyl N-benzyl-N-methyloxamate ethyl N-N-benzyl-methyl-oxamate |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Limitations of Available Data

Thus, this analysis relies on extrapolation from structural analogs and general principles of oxamate chemistry. Further experimental studies are needed to validate inhibitory profiles and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Ethyl N-benzyl-N-methyloxamate, and how are intermediates characterized?

- Methodological Answer : Ethyl N-benzyl-N-methyloxamate can be synthesized via a multi-step process involving (i) condensation of oxamic acid derivatives with benzyl-methylamine, followed by (ii) esterification with ethanol. Key intermediates (e.g., N-benzyl-N-methyloxamic acid) should be characterized using -NMR (e.g., methyl singlet at δ 3.0–3.5 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm), -NMR (carbonyl signals at ~165–170 ppm), and IR spectroscopy (C=O stretch at ~1700–1750 cm) . Purity is confirmed via HPLC (≥95% by area) and elemental analysis.

Q. How can researchers ensure reproducibility in synthesizing Ethyl N-benzyl-N-methyloxamate?

- Methodological Answer : Reproducibility requires strict control of reaction parameters:

- Temperature : Optimal esterification occurs at 60–80°C under reflux.

- Solvent : Polar aprotic solvents (e.g., ethyl acetate) enhance reaction efficiency .

- Catalyst : Acid catalysts (e.g., HSO) or coupling agents (e.g., DCC) improve yields.

Detailed protocols should include step-by-step stoichiometry, solvent drying methods, and purification techniques (e.g., column chromatography with silica gel and ethyl acetate/hexane eluents) .

Advanced Research Questions

Q. What mechanistic insights explain the steric effects of the benzyl and methyl groups on Ethyl N-benzyl-N-methyloxamate’s reactivity?

- Methodological Answer : Steric hindrance from the benzyl and methyl groups can slow nucleophilic attacks at the carbonyl carbon. Computational studies (DFT or MD simulations) quantify these effects by analyzing bond angles, Mulliken charges, and transition-state energies. Experimental validation involves kinetic studies under varying substituents (e.g., replacing benzyl with smaller alkyl groups) and monitoring reaction rates via -NMR .

Q. How do conflicting spectral data for Ethyl N-benzyl-N-methyloxamate arise, and how can they be resolved?

- Methodological Answer : Discrepancies in NMR or IR data may stem from:

- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., CDCl vs. DMSO-d).

- Impurities : Trace solvents or byproducts alter peak integration.

Resolution involves cross-referencing with high-purity standards, using 2D-NMR (e.g., HSQC, HMBC) for unambiguous assignment, and comparing with computational predictions (e.g., ACD/Labs or Gaussian) .

Q. What role does Ethyl N-benzyl-N-methyloxamate play in enzyme inhibition studies, and how is its binding affinity quantified?

- Methodological Answer : The compound may act as a competitive inhibitor for enzymes like ureases or proteases. Binding affinity is measured via:

- Isothermal Titration Calorimetry (ITC) : Directly quantifies enthalpy changes upon ligand-enzyme interaction.

- Surface Plasmon Resonance (SPR) : Monitors real-time binding kinetics (k, k).

Structural validation requires X-ray crystallography or Cryo-EM to resolve inhibitor-enzyme complexes .

Experimental Design & Data Analysis

Q. How can researchers optimize reaction conditions for Ethyl N-benzyl-N-methyloxamate synthesis using Design of Experiments (DoE)?

- Methodological Answer : A factorial DoE approach evaluates variables:

Q. What analytical techniques differentiate polymorphic forms of Ethyl N-benzyl-N-methyloxamate?

- Methodological Answer : Polymorphism is assessed via:

- PXRD : Distinct diffraction patterns for crystalline forms.

- DSC/TGA : Melting points and thermal stability differences.

- Raman spectroscopy : Lattice vibration modes (~100–400 cm).

Stability studies under humidity/temperature stress guide form selection for applications .

Safety & Compliance

Q. What safety protocols are critical when handling Ethyl N-benzyl-N-methyloxamate in catalytic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.